4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine

Beschreibung

BenchChem offers high-quality 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,6-dichloro-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHQEVZABXPJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598293 | |

| Record name | 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154117-91-6 | |

| Record name | 4,6-Dichloro-2-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154117-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the novel compound 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its synthesis, purification, formulation, and biological evaluation. This document outlines the theoretical basis and practical methodologies for the complete physicochemical characterization of this pyrimidine derivative.

Molecular Identity and Structure

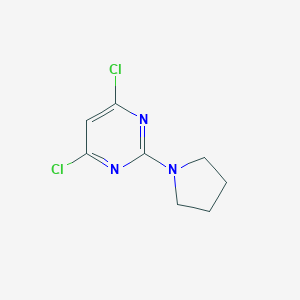

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with two chlorine atoms at the 4 and 6 positions and a pyrrolidine ring at the 2 position.

Chemical Structure:

Caption: 2D structure of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N₃ | Calculated |

| Molecular Weight | 222.08 g/mol | Calculated |

| CAS Number | Not yet assigned | - |

| IUPAC Name | 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine | - |

Synthesis Pathway

The synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common starting material for this class of compounds is 2,4,6-trichloropyrimidine. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than those at the 4 and 6 positions.[1]

Proposed Synthetic Route:

Caption: Proposed synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine.

A likely synthetic approach involves the reaction of 2,4,6-trichloropyrimidine with one equivalent of pyrrolidine in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable aprotic solvent like acetonitrile.[1] The reaction proceeds via nucleophilic substitution of the more reactive chlorine atom at the 2-position of the pyrimidine ring.

Physicochemical Properties and Experimental Determination

A comprehensive understanding of the physicochemical properties is crucial for the development of any new chemical entity.[2]

Table 2: Predicted and Experimentally Determined Physicochemical Properties

| Property | Predicted Value | Experimental Protocol |

| Melting Point (°C) | Crystalline solid | See Protocol 1 |

| Boiling Point (°C) | > 300 (decomposes) | Not applicable |

| Solubility | Poorly soluble in water | See Protocol 2 |

| LogP | 2.5 - 3.5 | HPLC-based method |

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[1] A sharp melting range typically signifies a high degree of purity.

Protocol 1: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Solubility is a critical parameter for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess amount of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the lone proton on the pyrimidine ring. The chemical shifts and coupling patterns will be indicative of their electronic environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C-N stretching vibrations from the pyrimidine and pyrrolidine rings.

-

C-Cl stretching vibrations.

-

C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Conclusion

This technical guide has outlined the essential physicochemical properties of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine and provided standardized protocols for their determination. A thorough characterization of these properties is a critical first step in the journey of any novel compound from the laboratory to potential therapeutic application. The methodologies described herein are designed to ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the drug discovery and development process.

References

Sources

An In-depth Technical Guide to the Structure Elucidation of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine

This guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and its derivatives have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1] Similarly, the pyrrolidine ring is a key component in many pharmaceuticals.[2] A precise understanding of the molecular structure is paramount for establishing structure-activity relationships (SAR) and ensuring the novelty and purity of synthesized compounds.

This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Synthesis Pathway and Rationale

A plausible and efficient synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine involves the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with pyrrolidine. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the hydrochloric acid byproduct. The choice of a suitable solvent, like acetonitrile or tetrahydrofuran, is critical to ensure the solubility of the reactants and facilitate the reaction.

Experimental Protocol: Synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine

-

Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4,6-trichloropyrimidine (1 equivalent) in anhydrous acetonitrile.

-

Addition of Base : Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Nucleophilic Addition : Slowly add a solution of pyrrolidine (1 equivalent) in anhydrous acetonitrile to the reaction mixture.

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine.

Integrated Structure Elucidation Workflow

The definitive confirmation of the structure of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is achieved through the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (C₈H₉Cl₂N₃), high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the pyrimidine and pyrrolidine rings.

Caption: Predicted MS fragmentation of the target compound.

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 219.0279 | Molecular ion (for ³⁵Cl₂) |

| [M+2]⁺ | 221.0250 | Isotopic peak (for ³⁵Cl³⁷Cl) |

| [M+4]⁺ | 223.0220 | Isotopic peak (for ³⁷Cl₂) |

| [M-Cl]⁺ | 184.0585 | Loss of a chlorine atom |

| [M-C₂H₄]⁺ | 191.0436 | Loss of ethene from the pyrrolidine ring |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup : Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition : Acquire the mass spectrum in the positive ion mode over a suitable m/z range.

-

Data Analysis : Determine the exact mass of the molecular ion and compare it with the theoretical mass calculated for the proposed molecular formula (C₈H₉Cl₂N₃). Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is expected to show three distinct signals: one for the proton on the pyrimidine ring and two for the protons on the pyrrolidine ring.

-

Pyrimidine Proton (H-5) : This proton is expected to appear as a singlet in the aromatic region, downfield due to the electron-withdrawing effect of the two chlorine atoms and the nitrogen atoms in the ring.

-

Pyrrolidine Protons : The four protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear as a triplet. The four protons on the other two carbons (β-protons) will be more shielded and appear as a quintet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted NMR Data (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| C2 | - | - | - | ~160 |

| C4, C6 | - | - | - | ~158 |

| C5 | ~6.5 | Singlet | 1H | ~110 |

| Cα (Pyrrolidine) | ~3.5 | Triplet | 4H | ~47 |

| Cβ (Pyrrolidine) | ~2.0 | Quintet | 4H | ~25 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum to observe singlets for each unique carbon.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing and Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine will show characteristic absorption bands for the C-Cl, C=N, C-N, and C-H bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3050 | C-H | Aromatic C-H stretch |

| ~2970-2850 | C-H | Aliphatic C-H stretch |

| ~1550-1450 | C=N, C=C | Pyrimidine ring stretching |

| ~1350-1250 | C-N | C-N stretching |

| ~800-600 | C-Cl | C-Cl stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : Prepare the sample as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum : Record a background spectrum of the empty sample compartment.

-

Sample Spectrum : Record the spectrum of the sample.

-

Data Analysis : The instrument software will automatically subtract the background from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography

For a definitive and unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection : Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement : Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

-

Structure Validation : Validate the final structure using software tools like PLATON to check for any inconsistencies or errors.

Data Integration and Structure Confirmation

The final confirmation of the structure of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is achieved by integrating the data from all the analytical techniques. The molecular formula from HRMS, the connectivity from NMR, the functional groups from IR, and the 3D structure from X-ray crystallography should all be consistent with the proposed structure.

Caption: Logical flow of evidence for structure confirmation.

References

- Kaur, R., & Kumar, R. (2020). A review on biological and medicinal significance of pyrimidine containing heterocycles. Current Bioactive Compounds, 16(7), 935-955.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-10.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- Furukawa, Y., & Shima, S. (1976). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of the Pharmaceutical Society of Japan, 96(9), 1133-1140.

- Whitton, A. J., Jones, S. D., & Roberts, S. M. (2000). Process for preparing 4,6-dichloro-pyrimidine. U.S. Patent No. 6,018,045. Washington, DC: U.S.

- Krasavin, M. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(11), 3245.

- Gund, P., & Jensen, N. P. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. U.S. Patent No. 5,563,270. Washington, DC: U.S.

- Gürbüz, D., & Özbey, S. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1074, 468-476.

- Trost, B. M., & Dong, G. (2008). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 130(46), 15478–15479.

- Al-Omary, F. A. M., & El-Brollosy, N. R. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(17), 6788-6804.

- Sharma, R., & Kumar, V. (2018). IR, NMR spectral data of pyrimidine derivatives.

- Singh, P. P., & Singh, P. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 89(10), 1435-1438.

- El-Gendy, A. A., & Said, M. M. (2019). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1475-1488.

- Hartwig, J. F., & Cook, A. K. (2020). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Organometallics, 39(24), 4505-4516.

- Furkert, D. P., & Brimble, M. A. (2012). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Crystallographica Section B: Structural Science, 68(Pt 6), 665-673.

- Bakunov, S. A., Bakunova, S. M., Wenzler, T., & Tidwell, R. R. (2010). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 15(3), 1385-1430.

-

SpectraBase. (2025). 2,4-Dichloropyrimidine. [Link]

- Falck, J. R., & Manna, S. (1982). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(16), 2093-2098.

- Zeneca Limited. (2003).

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

-

ResearchGate. (2019). FT-IR data of pyrimidine derivatives compounds. [Link]

- Al-Tel, T. H. (2014). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 19(12), 20566-20578.

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine as a Modulator of Cellular Metabolism

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the synthetic compound 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine. In the absence of direct empirical data for this specific molecule, we present a scientifically grounded hypothesis based on the well-documented activities of structurally related pyrimidine derivatives. It is proposed that 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine functions as an inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway. This guide will elucidate the rationale behind this hypothesis, detail the molecular interactions that may govern this inhibition, and provide a rigorous framework of experimental protocols for the validation of this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents targeting metabolic pathways in diseases such as cancer and metabolic syndrome.

Introduction: The Pyrimidine Scaffold in Drug Discovery and a Case for 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities.[1][2] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, with biological targets has made it a versatile template for the design of enzyme inhibitors. Pyrimidine derivatives have been successfully developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), as well as metabolic enzymes.[3][4]

4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is a synthetic molecule featuring a central pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a pyrrolidine moiety at position 2. The electron-withdrawing nature of the chlorine atoms renders the pyrimidine ring susceptible to nucleophilic substitution, making it a valuable intermediate in organic synthesis. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, adds a three-dimensional character to the molecule, which can be crucial for specific interactions within a protein's binding pocket.

While no specific biological activity has been definitively ascribed to 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine in the public domain, its structural features, particularly the substituted pyrimidine core, strongly suggest its potential as a modulator of enzymatic activity. Based on a thorough analysis of structure-activity relationships within the broader class of pyrimidine-based inhibitors, we hypothesize that this compound is a putative inhibitor of Acetyl-CoA Carboxylase (ACC).

Proposed Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[5] This reaction is the committed and rate-limiting step in the biosynthesis of fatty acids.[6] ACC exists in two isoforms in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[5] The central role of ACC in lipid metabolism makes it an attractive therapeutic target for a range of human diseases, including metabolic syndrome, obesity, diabetes, and cancer, where altered fatty acid metabolism is a key feature.[6][7][8]

Our hypothesis is that 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine acts as an inhibitor of ACC. This is predicated on the discovery that structurally analogous compounds, featuring a pyrimidine core linked to a cyclic amine (piperidine), have demonstrated potent ACC inhibitory activity. The pyrimidine scaffold can mimic the binding of the adenine component of ATP or other endogenous ligands in the enzyme's active site.

The proposed inhibitory action is likely to occur at the ATP-binding site within the biotin carboxylase (BC) domain of ACC. The nitrogen atoms of the pyrimidine ring could form key hydrogen bond interactions with the hinge region of the ATP-binding pocket, a common binding motif for pyrimidine-based kinase and enzyme inhibitors.[4] The pyrrolidine and dichloro-substituents would then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and potentially conferring selectivity for ACC over other enzymes.

Caption: Proposed inhibition of Acetyl-CoA Carboxylase (ACC) by 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, blocking the conversion of Acetyl-CoA to Malonyl-CoA and thus inhibiting fatty acid synthesis.

A Framework for Experimental Validation

To rigorously test the hypothesis that 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine inhibits ACC, a multi-tiered experimental approach is necessary. This should encompass biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effect on cellular fatty acid synthesis and downstream biological processes.

Biochemical Validation: Direct Enzyme Inhibition Assays

The initial step is to determine if 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine directly inhibits the enzymatic activity of purified ACC1 and ACC2.

3.1.1. Enzyme Kinetic Assays

Standard enzyme kinetic assays can be employed to measure the rate of malonyl-CoA production. A common method is a coupled-enzyme spectrophotometric assay where the consumption of a substrate or the production of a product is linked to a change in absorbance.

Protocol: Coupled-Enzyme Spectrophotometric Assay for ACC Activity

-

Reaction Mixture Preparation: Prepare a reaction buffer containing all necessary components for ACC activity, such as ATP, acetyl-CoA, and bicarbonate, along with the coupling enzymes and their substrates (e.g., pyruvate kinase and lactate dehydrogenase with phosphoenolpyruvate and NADH).

-

Compound Preparation: Prepare a stock solution of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Assay Initiation: Add the purified ACC enzyme to the reaction mixture containing varying concentrations of the test compound.

-

Data Acquisition: Monitor the change in absorbance over time, which corresponds to the rate of the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3.1.2. Determination of Inhibition Modality

To understand how the compound interacts with the enzyme, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved by performing kinetic experiments where the concentration of one substrate is varied while the concentration of the inhibitor is held constant. The data are then analyzed using Lineweaver-Burk or other linearized plots.[9]

Table 1: Expected Outcomes for Different Modes of ACC Inhibition

| Mode of Inhibition | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increases |

| Non-competitive | Decreases | Unchanged |

| Uncompetitive | Decreases | Decreases |

Cellular Validation: Assessing the Impact on Cellular Processes

Demonstrating direct enzyme inhibition is the first step. The next is to confirm that the compound can enter cells and inhibit fatty acid synthesis in a cellular context.

3.2.1. Cellular Fatty Acid Synthesis Assay

This assay measures the de novo synthesis of fatty acids in cultured cells by monitoring the incorporation of a radiolabeled precursor, such as [14C]-acetate, into the lipid fraction.

Protocol: [14C]-Acetate Incorporation Assay

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines known for high rates of fatty acid synthesis) in a suitable culture medium.

-

Compound Treatment: Treat the cells with varying concentrations of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine for a defined period.

-

Radiolabeling: Add [14C]-acetate to the culture medium and incubate to allow for its incorporation into newly synthesized fatty acids.

-

Lipid Extraction: Harvest the cells, and extract the total lipid fraction using an appropriate organic solvent mixture.

-

Quantification: Measure the amount of radioactivity in the lipid extract using a scintillation counter. A reduction in radioactivity in treated cells compared to control cells indicates inhibition of fatty acid synthesis.[10]

3.2.2. Downstream Cellular Effects

Inhibition of fatty acid synthesis is expected to have downstream consequences on cellular processes such as proliferation, viability, and apoptosis, particularly in cancer cells that are highly dependent on this pathway.

Protocol: Cell Viability and Proliferation Assays

-

Cell Seeding: Seed cancer cells in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

-

Assay Performance: After a suitable incubation period (e.g., 24, 48, or 72 hours), assess cell viability using assays such as the MTT or CCK-8 assay, which measure metabolic activity.[11]

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) to quantify the compound's anti-proliferative effect.

Caption: A logical workflow for the experimental validation of the proposed mechanism of action for 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine.

Conclusion and Future Directions

This technical guide has outlined a plausible, albeit hypothetical, mechanism of action for 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine as an inhibitor of Acetyl-CoA Carboxylase. This hypothesis is rooted in the extensive literature on the biological activities of pyrimidine-based compounds. The proposed experimental framework provides a clear and scientifically rigorous path to validate this hypothesis.

Should the experimental data support the proposed mechanism, 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine could represent a novel chemical scaffold for the development of therapeutics targeting diseases with dysregulated lipid metabolism. Further studies would then be warranted, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in relevant disease models. The exploration of this compound and its analogs could open new avenues for the treatment of cancer and metabolic disorders.

References

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

-

Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. PubMed. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH. Available at: [Link]

-

PI3K inhibitors with pyrimidine scaffold. ResearchGate. Available at: [Link]

-

Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma. NIH. Available at: [Link]

-

Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity. PMC - NIH. Available at: [Link]

-

Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]

-

Clinically approved pyrimidine scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

-

Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. Europe PMC. Available at: [Link]

-

Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. ResearchGate. Available at: [Link]

-

CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. Available at: [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

-

Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells. ChemRxiv. Available at: [Link]

-

Bacterial-specific ACC inhibitors. Chemical structures are shown for... ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available at: [Link]

-

Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. Available at: [Link]

-

Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. Available at: [Link]

-

A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. PubMed. Available at: [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Taylor & Francis Online. Available at: [Link]

-

What Are Enzyme Kinetic Assays?. Tip Biosystems. Available at: [Link]

-

Targeting GPR68 Alleviates Inflammation and Lipid Accumulation in Metabolic Dysfunction-Associated Steatohepatitis. MDPI. Available at: [Link]

-

What are ACC inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available at: [Link]

-

Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. PubMed Central. Available at: [Link]

-

Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. MDPI. Available at: [Link]

-

Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. PubMed. Available at: [Link]

-

5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibitory effects of garcinone E on fatty acid synthase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13246H [pubs.rsc.org]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are ACC inhibitors and how do they work? [synapse.patsnap.com]

- 6. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Pharmacological Potential of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine Derivatives: A Technical Guide for Drug Discovery

Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine nucleus a focal point for the development of novel therapeutic agents.[3] A multitude of pyrimidine derivatives have been investigated and developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial agents.[1] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[3] This guide delves into the specific and compelling biological activities of a particular class of pyrimidine derivatives: those bearing a 4,6-dichloro-2-(pyrrolidin-1-yl) core structure. While direct extensive public data on this exact scaffold is emerging, this guide will synthesize available information on closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore their synthesis, anticancer and kinase inhibitory potential, and the experimental methodologies crucial for their evaluation, thereby providing a roadmap for future research and development in this promising area.

I. Synthetic Strategies: Building the Core Moiety

The synthesis of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives typically commences with a commercially available precursor, 2,4,6-trichloropyrimidine. The reactivity of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring differs, allowing for sequential and regioselective substitution. The chlorine at the C2 position is generally the most reactive, followed by the C4 and C6 positions.

A common synthetic route involves the initial nucleophilic substitution of the C2 chlorine with pyrrolidine. This selective reaction is typically carried out at low temperatures to favor monosubstitution. The resulting 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine serves as a key intermediate. Subsequent substitutions at the C4 and C6 positions can then be achieved by reacting this intermediate with a variety of nucleophiles, such as amines, thiols, or alcohols, often under thermal or microwave-assisted conditions. This modular approach allows for the generation of a diverse library of derivatives for biological screening.

For instance, in the synthesis of related pyrimidine-based inhibitors, a similar stepwise approach is employed, starting with a di- or tri-halogenated pyrimidine.[4] The selective displacement of halogens with different amines or other nucleophiles is a cornerstone of building chemical diversity around the pyrimidine core.[4]

Visualizing the Synthetic Workflow

Caption: General synthetic scheme for 4,6-disubstituted-2-(pyrrolidin-1-yl)pyrimidine derivatives.

II. Anticancer Activity: A Promising Avenue of Investigation

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Derivatives of 2,4,6-trisubstituted pyrimidines have demonstrated significant potential in this area.[6] The biological activity of these compounds is often attributed to their ability to interact with key cellular targets involved in cancer cell proliferation, survival, and metastasis.

While specific data on the anticancer activity of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives is not extensively available in the public domain, the known anticancer properties of structurally similar compounds provide a strong rationale for their investigation. For example, 4-substituted 5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines have been reported to exhibit significant cytotoxicity against breast cancer cell lines.[9] These compounds were found to act as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental experiment to evaluate the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The synthesized 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then prepared in culture medium and added to the cells in the 96-well plates. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Kinase Inhibition: Targeting Cellular Signaling Pathways

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a key component of many approved kinase inhibitors.

Derivatives of 2,4,6-trisubstituted pyrimidines have been investigated as inhibitors of various kinases. For instance, a pyrimidine-based compound, (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, has been identified as an Aurora kinase inhibitor that can reduce the levels of MYC oncoproteins.[4][10] The synthesis of this compound involved a 4,6-dichloropyrimidine intermediate, highlighting the relevance of this core structure in kinase inhibitor design.[4]

Mechanism of Action: Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers and is associated with poor prognosis. Inhibitors of Aurora kinases can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. The aforementioned pyrimidine-based inhibitor was shown to reduce the levels of cMYC and MYCN, which are oncoproteins that are often stabilized by Aurora A kinase.[4]

Visualizing the Kinase Inhibition Pathway

Caption: Proposed mechanism of action for pyrimidine-based Aurora kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the kinase inhibitory activity of the synthesized compounds, an in vitro kinase assay is performed. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Step-by-Step Methodology:

-

Reagents and Buffers: Prepare a kinase reaction buffer containing ATP, a peptide or protein substrate specific for the kinase of interest (e.g., a synthetic peptide for Aurora A), and the purified recombinant kinase enzyme.

-

Compound Preparation: Prepare serial dilutions of the 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives in the kinase reaction buffer.

-

Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, the substrate, and the test compound or vehicle control. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Detection: The amount of phosphorylation is quantified using a suitable detection method. Common methods include:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.

-

Fluorescence-Based Assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.

-

-

Data Analysis: The kinase activity in the presence of the inhibitor is calculated as a percentage of the activity in the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data on a Related Pyrimidine-Based Kinase Inhibitor

The following table summarizes the inhibitory potency of a closely related pyrimidine derivative against Aurora kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 13 | Aurora A | 18 | [4] |

| 13 | Aurora B | 35 | [4] |

Note: Compound 13 is (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone.

IV. Future Directions and Conclusion

The 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The synthetic accessibility of this core allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine derivatives. Key areas of investigation should include:

-

Broad-spectrum anticancer screening: Evaluating the cytotoxicity of the derivatives against a panel of human cancer cell lines from different tissues of origin.

-

Kinase profiling: Screening the compounds against a panel of kinases to identify specific targets and determine their selectivity profile.

-

Mechanism of action studies: For active compounds, elucidating the underlying molecular mechanisms through which they exert their biological effects. This could involve cell cycle analysis, apoptosis assays, and western blotting to assess the modulation of key signaling pathways.

-

Structure-activity relationship (SAR) studies: Systematically modifying the substituents at the C4 and C6 positions to understand how these changes impact biological activity and to optimize lead compounds.

References

-

Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. URL: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. URL: [Link]

-

Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. ResearchGate. URL: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. URL: [Link]

-

Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. PubMed. URL: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. URL: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. URL: [Link]

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. National Center for Biotechnology Information. URL: [Link]

-

Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research. URL: [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. URL: [Link]

-

Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. National Center for Biotechnology Information. URL: [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. URL: [Link]

-

Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Preprints.org. URL: [Link]

-

SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. International Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. URL: [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. URL: [Link]

-

Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed. URL: [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Center for Biotechnology Information. URL: [Link]

-

Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. URL: [Link]

-

Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate. URL: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. alliedacademies.org [alliedacademies.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Strategic Utility of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold for Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in various biological interactions.[1] When functionalized with a pyrrolidine moiety, another privileged structure in drug discovery, the resulting scaffold gains unique three-dimensional characteristics and physicochemical properties that are highly desirable for modulating biological targets. This application note delves into the multifaceted utility of a specific, highly functionalized pyrimidine derivative: 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine . We will explore its role as a strategic building block in the synthesis of potent and selective bioactive molecules, with a focus on its application in the development of kinase inhibitors and other therapeutic classes. Through detailed protocols and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this versatile chemical entity in their discovery programs.

Chemical Reactivity and Synthetic Rationale: The Power of Sequential Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine lies in the differential reactivity of its two chlorine atoms at the C4 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism fundamental to the elaboration of the pyrimidine core. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates this reaction.

The pyrrolidine group at the C2 position, being an electron-donating group, can influence the regioselectivity of the substitution reactions. Generally, in 4,6-dichloropyrimidines, both chloro-substituents are reactive, and the introduction of the first nucleophile can modulate the reactivity of the remaining chlorine atom. This allows for a sequential and controlled introduction of different functionalities, a key strategy in building molecular complexity and exploring structure-activity relationships (SAR).

graph "SNAr_Mechanism" {

layout=neato;

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];

edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine", pos="0,2!"];

B [label="Nucleophile (Nu-H)", pos="2,2!"];

C [label="Meisenheimer Complex\n(Tetrahedral Intermediate)", fillcolor="#EA4335", pos="1,0!"];

D [label="Monosubstituted Product", pos="0,-2!"];

E [label="Leaving Group (Cl-)", pos="2,-2!"];

A -> C [label="Nucleophilic Attack"];

B -> C;

C -> D [label="Chloride Elimination"];

C -> E;

}

Caption: Synthetic route to a potent cholinesterase inhibitor.

Protocol: Synthesis of a 4-Amino-2-(pyrrolidin-1-yl)pyrimidine Derivative

This protocol is adapted from the synthesis of N-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine.

Materials:

-

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine

-

Naphthalen-1-ylmethanamine

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethanol (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

To a solution of 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq) in anhydrous ethanol, add naphthalen-1-ylmethanamine (1.1 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired monosubstituted product.

Rationale: The use of a slight excess of the amine nucleophile and a non-nucleophilic base like DIPEA drives the reaction towards the monosubstituted product. Ethanol serves as a suitable polar protic solvent for this type of SNAr reaction.

Biological Activity Data

The resulting 2,4-disubstituted pyrimidine derivatives have shown promising activity as cholinesterase inhibitors.

Compound ID Structure AChE IC50 (µM) BuChE IC50 (µM) 9a N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine 5.5 8.9

Data sourced from a study on 2,4-disubstituted pyrimidine derivatives as dual cholinesterase and Aβ-aggregation inhibitors.

Application in the Synthesis of Kinase Inhibitors: A Case Study of CDK4/6 Inhibitors

The pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. While a direct synthesis of a marketed drug from 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine is not readily found in the literature, the synthesis of the CDK4/6 inhibitor Ribociclib provides an excellent parallel, starting from the closely related 5-bromo-2,4-dichloropyrimidine.[2] This highlights the industrial relevance of dichloropyrimidine scaffolds in the synthesis of complex, clinically important molecules. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain types of cancer.[3][4]

Conceptual Synthetic Workflow for a CDK4/6 Inhibitor Core

The synthesis of many CDK4/6 inhibitors involves a series of cross-coupling and nucleophilic substitution reactions on a dihalopyrimidine core. A generalized workflow, inspired by the synthesis of Ribociclib, illustrates how 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine could be utilized to construct a similar pharmacophore.

```dot

digraph "CDK46_Inhibitor_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"];

edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="4,6-Dichloro-2-\n(pyrrolidin-1-yl)pyrimidine", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

step1 [label="SNAr with\nAmine 1", fillcolor="#4285F4"];

intermediate1 [label="Monosubstituted\nIntermediate", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

step2 [label="Cross-Coupling\n(e.g., Suzuki, Buchwald-Hartwig)", fillcolor="#34A853"];

final_product [label="Disubstituted\nKinase Inhibitor Core", shape=cds, fillcolor="#EA4335", fontcolor="#202124"];

start -> step1;

step1 -> intermediate1;

intermediate1 -> step2;

step2 -> final_product;

}

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloropyrimidines

For researchers, medicinal chemists, and professionals in drug development, dichloropyrimidines are foundational scaffolds of immense synthetic utility. Their inherent electronic properties make them prime substrates for nucleophilic aromatic substitution (SNAr), a powerful tool for introducing molecular diversity. This guide provides an in-depth exploration of the experimental procedures for these reactions, grounded in mechanistic understanding and practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring each protocol is a robust, self-validating system for achieving desired synthetic outcomes.

The Underlying Chemistry: Why Dichloropyrimidines are Primed for SNAr

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1][2][3] This electron deficiency is significantly amplified by the inductive electron-withdrawing effects of two chlorine atoms, rendering the carbon atoms to which they are attached (typically C2, C4, and C6) highly electrophilic.[1][2][3] This electronic arrangement makes the pyrimidine ring susceptible to attack by nucleophiles, proceeding through a well-established SNAr mechanism.

The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the nitrogen atoms. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted pyrimidine product.

Regioselectivity: The Critical Factor in Dichloropyrimidine Chemistry

A paramount consideration in the nucleophilic substitution of dichloropyrimidines is regioselectivity—the preferential substitution at one position over another. For 2,4-dichloropyrimidines, the generally observed order of reactivity is C4 > C2 >> C5.[4] This preference for the C4 position can be attributed to several factors, including the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 compared to C2, which suggests it is the more electrophilic site.[5] Additionally, the approach of a nucleophile to the C2 position may experience greater steric hindrance and electrostatic repulsion from the lone pairs of the two adjacent nitrogen atoms.[5]

However, this inherent C4 selectivity is not absolute and can be influenced or even reversed by several factors:

-

Substituents on the Pyrimidine Ring: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. For instance, an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[6][7] Conversely, an electron-withdrawing substituent at the C5 position enhances the inherent preference for substitution at C4.[8]

-

Nature of the Nucleophile: The structure and reactivity of the nucleophile play a crucial role. For example, tertiary amines have been shown to exhibit a preference for C2 substitution on 5-substituted-2,4-dichloropyrimidines.[8]

-

Reaction Conditions: Solvents, temperature, and the use of catalysts can also influence the regiochemical outcome.[9][10] For instance, palladium catalysis has been employed to achieve highly regioselective C4 amination.[10]

Controlling regioselectivity is often a significant synthetic challenge, as the separation of C2 and C4 isomers can be difficult.[10] Therefore, a thorough understanding of these influencing factors is critical for designing successful synthetic strategies.

Visualizing the SNAr Mechanism and Regioselectivity

Caption: Generalized SNAr mechanism on 2,4-dichloropyrimidine, highlighting the preferential attack at the C4 position.

Experimental Protocols

The following protocols are designed to be robust and reproducible. It is crucial to monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.[11]

Protocol 1: Mono-amination with a Primary or Secondary Amine

This protocol describes a general procedure for the selective mono-substitution of a dichloropyrimidine with an amine nucleophile.

Rationale: The use of a base, such as potassium carbonate or triethylamine, is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive.[12] Polar aprotic solvents like DMF or polar protic solvents like ethanol are commonly used to facilitate the dissolution of the reactants and the stabilization of the charged intermediate.[1][13] The reaction temperature is often elevated to overcome the activation energy barrier.

Materials:

-

Dichloropyrimidine (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidin-5-amine)

-

Amine (1.0 - 1.2 equivalents)

-

Base (e.g., K₂CO₃, 2-4 equivalents, or Triethylamine, 2-3 equivalents)

-

Solvent (e.g., DMF, Ethanol, or 2-Propanol)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon), particularly if the amine is sensitive to oxidation.

Procedure:

-

To a round-bottom flask, add the dichloropyrimidine (1.0 equivalent) and the chosen solvent (e.g., 5-10 mL per mmol of dichloropyrimidine).

-

Add the base (e.g., K₂CO₃).

-

Add the amine (1.0-1.2 equivalents) to the suspension.

-

If necessary, purge the flask with an inert gas.

-

Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux, e.g., 80-140 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by TLC or HPLC until the starting dichloropyrimidine is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If using a solid base, filter the mixture to remove the inorganic salts.

-

If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

Protocol 2: Substitution with a Thiol Nucleophile

This protocol outlines the reaction of a dichloropyrimidine with a thiol, which are generally potent nucleophiles.[14]

Rationale: Thiols are often used as their corresponding thiolates, which are generated in situ by the addition of a base. The thiolate is a more potent nucleophile than the neutral thiol. The reaction conditions are often milder than those required for amination.

Materials:

-

Dichloropyrimidine

-

Thiol (1.0 - 1.2 equivalents)

-

Base (e.g., NaOH, NaH, or K₂CO₃, 1.1 - 1.5 equivalents)

-

Solvent (e.g., DMF, THF, or Ethanol)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0-1.2 equivalents) in the chosen solvent.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add the base (e.g., NaH) portion-wise to the solution. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the thiolate.

-

Add a solution of the dichloropyrimidine (1.0 equivalent) in the same solvent dropwise to the thiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Amination for Enhanced Regioselectivity

For challenging substrates or when high regioselectivity is paramount, palladium-catalyzed amination (a variant of the Buchwald-Hartwig reaction) can be employed.[10]

Rationale: This method can offer superior regioselectivity, particularly for the C4 position, and often proceeds under milder conditions than traditional SNAr.[10] The catalytic cycle involves oxidative addition of the dichloropyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product and regenerate the catalyst. A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine in the catalytic cycle.

Materials:

-

Dichloropyrimidine (e.g., 6-aryl-2,4-dichloropyrimidine)

-

Amine (1.0 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., a biarylphosphine ligand like dppb, 1-5 mol%)

-

Strong, non-nucleophilic base (e.g., LiHMDS, 1.1 - 1.5 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., THF, Dioxane)

-

Schlenk flask or similar glassware for reactions under an inert atmosphere

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst and the ligand.

-

Add the anhydrous, deoxygenated solvent and stir for a few minutes to allow for pre-formation of the active catalyst.

-

Add the dichloropyrimidine (1.0 equivalent) and the amine (1.0-1.2 equivalents).

-

Add the base (e.g., LiHMDS).

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitored by TLC, HPLC, or GC-MS).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the product by column chromatography.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of reaction conditions is critical for achieving the desired outcome. The following table summarizes typical conditions for the mono-substitution of dichloropyrimidines with various nucleophiles.

| Nucleophile | Dichloropyrimidine Substrate | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Adamantane-containing amine | 4,6-dichloropyrimidine | K₂CO₃ | DMF | 140 | Not specified | [1] |

| Indoline | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | NaOH | Ethanol/Methanol | Room Temp | Not specified | [13] |

| Propargylamine | 4,6-Dichloropyrimidin-5-amine | Triethylamine | Neat | Reflux | Not specified | [1] |

| Benzylamine | 2-Amino-4,6-dichloropyrimidine | Triethylamine | Neat | 80-90 | 88 | [15] |

| Aniline | 6-(4-fluorophenyl)-2,4-dichloropyrimidine | LiHMDS | THF | -60 to RT | >95 (91:9 C4:C2) | [10] |

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a substituted pyrimidine.

Caption: A standard workflow for the synthesis, workup, and purification of substituted pyrimidines.

Analytical Characterization

Proper characterization of the final product is essential to confirm its identity, purity, and regiochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the pyrimidine ring protons can often distinguish between C2 and C4 isomers.[6][7]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming that the desired substitution has occurred. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[13]

-

Chromatographic Techniques (TLC, HPLC, GC-MS): These methods are used to monitor the reaction progress and to assess the purity of the final product.[11]

Conclusion

The nucleophilic aromatic substitution of dichloropyrimidines is a cornerstone of heterocyclic chemistry, offering a versatile and powerful means of synthesizing a vast array of functionalized molecules for drug discovery and materials science. Success in this area hinges on a deep understanding of the underlying principles of reactivity and regioselectivity, coupled with the careful selection and execution of experimental protocols. By leveraging the insights and methodologies presented in this guide, researchers can navigate the complexities of dichloropyrimidine chemistry to achieve their synthetic goals with greater efficiency and confidence.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]